molecular formula CNI<br>ICN<br>CIN B3343156 Cyanogen iodide CAS No. 506-78-5

Cyanogen iodide

Cat. No. B3343156
Key on ui cas rn: 506-78-5
M. Wt: 152.922 g/mol
InChI Key: WPBXOELOQKLBDF-UHFFFAOYSA-N
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Patent
US05428116

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
IC#N.C(O)(=O)C=C.[CH2:9]([NH2:24])[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:21][CH2:22][NH2:23]>>[CH2:9]([NH2:24])[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH2:17].[CH2:22]([NH2:23])[CH2:21][NH:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH2:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC#N
Step Two
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNCCNCCNCCNCCN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
ADDITION
Type
ADDITION
Details
by mixing ampholytes

Outcomes

Product
Name
Type
product
Smiles
C(CNCCNCCN)N
Name
Type
product
Smiles
C(CNCCNCCNCCNCCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05428116

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
IC#N.C(O)(=O)C=C.[CH2:9]([NH2:24])[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH:17][CH2:18][CH2:19][NH:20][CH2:21][CH2:22][NH2:23]>>[CH2:9]([NH2:24])[CH2:10][NH:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16][NH2:17].[CH2:22]([NH2:23])[CH2:21][NH:20][CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9][NH2:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC#N
Step Two
Name
2A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
polyamine nitrogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CNCCNCCNCCNCCN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared
ADDITION
Type
ADDITION
Details
by mixing ampholytes

Outcomes

Product
Name
Type
product
Smiles
C(CNCCNCCN)N
Name
Type
product
Smiles
C(CNCCNCCNCCNCCN)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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